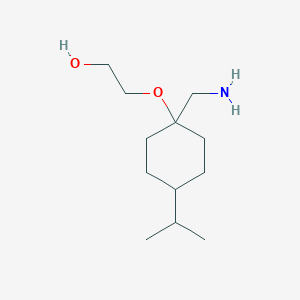2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol
CAS No.:
Cat. No.: VC18160372
Molecular Formula: C12H25NO2
Molecular Weight: 215.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H25NO2 |
|---|---|
| Molecular Weight | 215.33 g/mol |
| IUPAC Name | 2-[1-(aminomethyl)-4-propan-2-ylcyclohexyl]oxyethanol |
| Standard InChI | InChI=1S/C12H25NO2/c1-10(2)11-3-5-12(9-13,6-4-11)15-8-7-14/h10-11,14H,3-9,13H2,1-2H3 |
| Standard InChI Key | XPGBNZZPOHMGCO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CCC(CC1)(CN)OCCO |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name, 2-[1-(aminomethyl)-4-(propan-2-yl)cyclohexyl]oxyethanol, reflects its branched cyclohexane ring system. The core structure consists of:
-
A cyclohexyl ring substituted at the 1-position with an aminomethyl group () and at the 4-position with an isopropyl group () .
-
An ethoxyethanol chain () linked to the cyclohexane via an ether bond.
The three-dimensional conformation, influenced by steric effects from the isopropyl group, favors a chair configuration for the cyclohexane ring, minimizing torsional strain .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 215.33 g/mol | |
| Topological Polar Surface Area | 55.48 Ų | |
| LogP (Octanol-Water) | 1.539 | |
| Rotatable Bonds | 5 |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions, leveraging nucleophilic substitutions and reductions:
-
Cyclohexane Functionalization:
-
Step 1: Halogenation of 4-isopropylcyclohexanol using thionyl chloride () to yield 4-isopropylcyclohexyl chloride.
-
Step 2: Aminomethylation via Gabriel synthesis, introducing the group.
-
-
Etherification:
-
Reaction of the functionalized cyclohexane with ethylene glycol under Mitsunobu conditions () to form the ethoxyethanol linkage.
-
-
Purification:
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–25°C (Step 1); 80°C (Step 2) |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Triphenylphosphine () |
Physicochemical Properties
Physical State and Solubility
The compound is a viscous liquid at room temperature, with:
-
Boiling Point: Estimated >250°C (decomposes before boiling) .
-
Density: ~1.02 g/cm³ (analogous to cyclohexanol derivatives) .
-
Solubility: Miscible in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water () .
Spectroscopic Profiles
-
IR Spectroscopy: Peaks at 3350 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (N–H bend), and 1100 cm⁻¹ (C–O–C ether).
-
NMR (): δ 1.0–1.2 (isopropyl methyl groups), δ 3.4–3.6 (methyleneoxy protons), δ 2.7 (aminomethyl protons) .
Reactivity and Mechanistic Insights
Alcohol and Amine Reactivity
The hydroxyl and primary amine groups enable participation in:
-
Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.
-
Schiff Base Formation: Condensation with ketones/aldehydes, yielding imine derivatives.
Cyclohexane Ring Effects
The steric bulk of the isopropyl group impedes nucleophilic attacks at the cyclohexane’s 4-position, directing reactivity toward the aminomethyl and ethoxy sites .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
-
Neurological Agents: Functionalization of the amine group yields acetylcholinesterase inhibitors.
-
Anticancer Scaffolds: Coupling with platinum complexes enhances tumor targeting.
Materials Science
-
Dendrimer Synthesis: Ethoxyethanol chains facilitate dendritic growth in polymer matrices .
-
Surface Modifiers: Aminomethyl groups anchor the compound to metal oxides in nanocoatings.
Future Research Directions
-
Toxicokinetic Studies: Elucidate metabolic pathways and excretion profiles.
-
Catalytic Applications: Explore use in asymmetric catalysis via chiral cyclohexane centers.
-
Bioconjugation: Develop antibody-drug conjugates leveraging amine-alcohol bifunctionality.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume